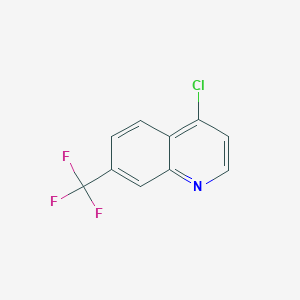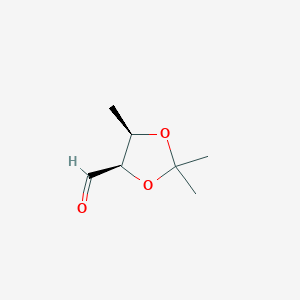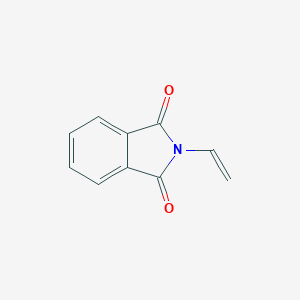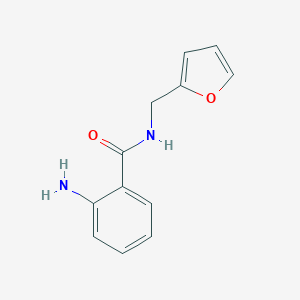
4-Chloro-7-(trifluoromethyl)quinoline
Overview
Description
4-Chloro-7-(trifluoromethyl)quinoline is a white to light yellow crystal powder . It is used as a reagent in the preparation of piperazinylquinolines, which are potential inhibitors of breast cancer .
Synthesis Analysis
4-Chloro-7-(trifluoromethyl)quinoline has been used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates . The synthesis of quinolines involves reactions such as the Friedländer Synthesis . Other methods include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents .Molecular Structure Analysis
The molecular formula of 4-Chloro-7-(trifluoromethyl)quinoline is C10H5ClF3N . Its average mass is 231.602 Da and its monoisotopic mass is 231.006256 Da .Chemical Reactions Analysis
4-Chloro-7-(trifluoromethyl)quinoline has been used in various chemical reactions. For instance, it was used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates .Physical And Chemical Properties Analysis
4-Chloro-7-(trifluoromethyl)quinoline has a density of 1.4±0.1 g/cm3, a boiling point of 265.5±35.0 °C at 760 mmHg, and a flash point of 114.4±25.9 °C . It is soluble in chloroform at 25 mg/mL .Scientific Research Applications
Drug Development
4-Chloro-7-(trifluoromethyl)quinoline is used as a reagent in the preparation of piperazinylquinolines, which are potential inhibitors for breast cancer . This compound plays a crucial role in the development of new therapeutic agents.
Synthesis of FDA-Approved Drugs
The trifluoromethyl group, which is present in 4-Chloro-7-(trifluoromethyl)quinoline, is a common feature in many FDA-approved drugs . For instance, the drug Sorafenib, used for the treatment of primary liver cancer, contains a 4-chloro-3-(trifluoromethyl)phenyl group .
Dye-Sensitized Solar Cells (DSSCs)
The amine group in 4-Chloro-7-(trifluoromethyl)quinoline can bind to metal centers, forming dye complexes. These complexes are used in the application of dye-sensitized solar cells (DSSCs) .
Bioimaging and Sensors
The chloro substituent in 4-Chloro-7-(trifluoromethyl)quinoline enables further functionalization of the molecule, such as forming a bidentate ligand. These ligands can be used in bioimaging and sensors .
Synthesis of (4-Substituted Phenyl-1-Piperazinyl) Alkyl 2-Aminobenzoates and 2-Aminonicotinates
4-Chloro-7-(trifluoromethyl)quinoline is used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates . These compounds have potential applications in various fields of chemistry.
Mass Spectrometry
4-Chloro-7-(trifluoromethyl)quinoline is used in mass spectrometry for the identification and quantification of complex mixtures . Its unique structure and properties make it an ideal candidate for this application.
Mechanism of Action
Target of Action
It has been used as a reagent in the preparation of piperazinylquinolines, which are known to inhibit breast cancer .
Mode of Action
It’s suggested that when this compound is attached to cell-penetrating peptides, it causes the osmotic swelling of endosomes, enhancing the cell penetration ability of the peptides . During this process, the trifluoromethyl group binds with protons, leading to an increase in pH and destabilization of the cell membranes .
Biochemical Pathways
Its role in the synthesis of piperazinylquinolines suggests it may influence pathways related to cancer cell proliferation and survival .
Pharmacokinetics
Its solubility in chloroform suggests that it may have good bioavailability due to its potential to cross biological membranes.
Result of Action
Its role in enhancing the cell penetration ability of peptides suggests it may influence intracellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-7-(trifluoromethyl)quinoline. For instance, the pH level can affect its interaction with protons and subsequent effects on cell membranes . Additionally, this compound may pose a risk to the environment, particularly aquatic bodies .
Safety and Hazards
properties
IUPAC Name |
4-chloro-7-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRQVSZVVAKRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188170 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-(trifluoromethyl)quinoline | |
CAS RN |
346-55-4 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 346-55-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a novel synthesis route for 4-Chloro-7-(trifluoromethyl)quinoline?
A1: A new method for synthesizing 4-Chloro-7-(trifluoromethyl)quinoline involves the addition of nitroalkanes to ortho-halonitrobenzenes. [, ] This approach offers an alternative to traditional synthesis pathways and might present advantages in terms of yield, cost-effectiveness, or access to different isomers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)





